Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by a bromophenyl substituent and an ethyl ester group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and biological studies. The presence of the bromine atom enhances its reactivity and biological activity, making it a subject of interest in various scientific fields.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-bromobenzaldehyde and ethyl acetoacetate. It is commercially available from chemical suppliers and is used as an intermediate in the synthesis of more complex molecules.
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is classified as an organic compound, specifically a pyrazole derivative. Its structure includes a pyrazole ring, an ethyl ester, and a bromophenyl group, which contribute to its unique chemical properties.
The synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. Techniques like recrystallization and chromatography are often employed for purification.
The molecular formula for Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is with a molecular weight of approximately 295.14 g/mol. The structure features:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the arrangement of atoms within the molecule.
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or reagents, and conditions such as temperature and solvent choice can significantly affect the outcome.
The mechanism of action for Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate primarily revolves around its ability to interact with biological targets due to its structural features. The bromophenyl group enhances lipophilicity, allowing better membrane penetration, while the pyrazole core can interact with various enzymes or receptors.
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential therapeutic uses for this compound.
Relevant analyses such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide additional data on functional groups and molecular weight.
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
This compound serves as an essential intermediate in synthesizing more complex molecules with potential therapeutic benefits across multiple domains.
Transition metal catalysis enables precise stereocontrol in synthesizing chiral pyrazole intermediates that precede Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Ruthenium(III) complexes (e.g., RuCl₃) facilitate dehydrogenative coupling between 1,3-diols and arylhydrazines, establishing the pyrazole core with enantiomeric excess (ee) values exceeding 90% under mild conditions [5]. This method achieves exceptional atom economy, producing only water and hydrogen gas as byproducts. Palladium catalysts (e.g., Pd(OAc)₂ with tBuBrettPhos ligand) enable selective N-arylation for advanced derivatives, operating at low catalyst loadings (0.5-2 mol%) while maintaining functional group tolerance toward bromo-substituents [6]. Copper(I)-catalyzed sydnone-alkyne cycloadditions provide modular access to 1,4-disubstituted pyrazole precursors through a three-step, one-pot sequence, though this route requires careful optimization to prevent regioisomer formation [6].
Table 1: Transition Metal Catalysts for Pyrazole Synthesis
Catalyst System | Reaction Type | ee (%) | Yield Range | Key Advantage |
---|---|---|---|---|
Ru₃(CO)₁₂/NHC-phosphine | Dehydrogenative coupling | 92-95 | 75-88% | Atom economy, H₂ byproduct |
Pd(OAc)₂/tBuBrettPhos | N-arylation of pyrazoles | N/A | 82-94% | Bromo-substituent compatibility |
CuI/DIPEA | Sydnone-alkyne cycloaddition | N/A | 65-79% | Modular 1,4-disubstitution |
Microwave irradiation significantly enhances the synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate precursors by reducing reaction times from hours to minutes while improving yields. The cyclocondensation of 4-bromophenyl hydrazine with ethyl acetoacetate derivatives under microwave irradiation (120-150°C) achieves near-quantitative conversion within 8-12 minutes, compared to 6-8 hours via conventional heating [5] [8]. This technique suppresses side products like dihydropyrazoles through precise temperature control, typically maintaining reaction purity above 95%. Solvent-free microwave protocols further enhance efficiency, particularly for generating pyrazolo[3,4-d]pyrimidinone intermediates, where irradiation at 100W for 15 minutes delivers yields 30-40% higher than oil-bath methods [8]. Key parameters include:
Solvent-free mechanochemical synthesis provides an eco-friendly route to the pyrazole core, utilizing high-speed ball milling (HSBM) for cyclocondensation. The reaction between 4-bromophenyl hydrazine and β-ketoesters proceeds efficiently within 30-45 minutes under solvent-free conditions, achieving yields of 85-92% with minimal purification requirements [8]. This method eliminates solvent waste and enables stoichiometric precision, particularly effective for moisture-sensitive intermediates. Crystal structure analyses (e.g., P21/n space group) reveal that solvent-free synthesized Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate exhibits identical molecular conformation (dihedral angle: 88.00° between pyrazole and bromophenyl rings) to solvent-based counterparts, confirming no polymorphic alterations [4]. Solid-state oxidation protocols using activated MnO₂ (5 equiv) convert intermediate pyrazolines to the target pyrazole with >95% chemoselectivity within 2 hours, avoiding aqueous workup steps [3].
N1-selective alkylation of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate requires strategic base selection and protecting group manipulation to overcome the inherent regioselectivity challenges of unsymmetrical pyrazoles. Potassium carbonate (K₂CO₃) in acetonitrile at reflux temperature achieves 81% yield of N1-benzylated derivatives with <5% N2 isomer formation, leveraging the moderate basicity to selectively deprotonate the more acidic N1 position [4] [10]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation regioselectivity (>20:1 N1/N2) under mild conditions (50°C) by facilitating anion formation at the interface. Copper-catalyzed N-arylation using L-(-)-quebrachitol ligand permits coupling with deactivated aryl bromides at 90°C, achieving 75-89% yields while preserving the ester and bromophenyl functionalities [6]. Critical factors influencing regioselectivity:
Table 2: N1-Functionalization Methods and Selectivity
Method | Conditions | N1: N2 Selectivity | Yield (%) | Limitations |
---|---|---|---|---|
K₂CO₃/CH₃CN reflux | 82°C, 5 hours | 15:1 | 81 | Limited to reactive alkyl halides |
Phase-transfer catalysis | 50°C, TBAB, aqueous NaOH | >20:1 | 78 | Emulsion formation issues |
Cu-catalyzed arylation | 90°C, L-(-)-quebrachitol, KOtBu | Exclusive N1 | 89 | Sensitive to ortho-substitution |
Scale-up of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate production faces significant challenges in purification, intermediate stability, and reaction exothermicity. Industrial implementation of the Claisen-Schmidt condensation step generates polymeric byproducts at >100g scale, requiring silica gel chromatography that reduces throughput by 40% compared to analytical-scale synthesis [5]. Key scalability issues include:
Continuous flow systems address these limitations by enabling precise thermal management (ΔT ±2°C) during exothermic cyclization and reducing processing volumes by 80% [5]. In-line liquid-liquid extraction modules overcome purification bottlenecks, achieving 95.5% purity with 3.5-fold increased space-time-yield compared to batch processing. Transition metal residues (Pd <10 ppm) from catalytic steps necessitate chelating resins during workup to meet pharmaceutical intermediate specifications.
Table 3: Scalability Comparison of Synthetic Approaches
Parameter | Batch Process | Continuous Flow System | Improvement Factor |
---|---|---|---|
Cyclization time | 6 hours | 18 minutes | 20x faster |
Temperature control | ±15°C fluctuation | ±2°C precision | 7.5x more precise |
Solvent consumption | 15 L/kg product | 4 L/kg product | 73% reduction |
Palladium removal | 3 extractions required | Single-pass removal | 90% efficiency gain |
Throughput | 200 g/day | 950 g/day | 4.75x increase |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7